Diacetyldigoxigenin
Description
Diacetyldigoxigenin is a semi-synthetic derivative of digoxigenin, a cardenolide aglycone core found in cardiac glycosides such as digoxin and digitoxin. The compound features two acetyl groups attached to hydroxyl moieties of digoxigenin, enhancing its lipophilicity and altering pharmacokinetic properties.
Properties
CAS No. |
6078-59-7 |
|---|---|
Molecular Formula |
C27H38O7 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(3S,5R,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-22(25)13-23(34-16(2)29)26(4)20(8-10-27(21,26)31)17-11-24(30)32-14-17/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19+,20-,21?,22?,23-,25+,26+,27+/m1/s1 |
InChI Key |
PERJXZOIRVHGPJ-UDSAXXSYSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (in Methanol-Chloroform) | Metabolic Stability |
|---|---|---|---|---|
| This compound | ~584.7 (estimated) | Two acetyl groups | High (inferred from acetylation) | Enhanced |
| Digoxigenin | 374.5 | Hydroxyl groups | Moderate | Low |
| 12β-Hydroxydigitoxin | 807.0 | 12β-hydroxyl, three sugars | Low (requires solvent mixtures) | Moderate |
| Digitoxin | 764.9 | Three digitoxose sugars | Low | Moderate |
Data inferred from structural analogs and preparation methods for 12β-hydroxydigitoxin .
Pharmacological and Analytical Properties
- Bioavailability : this compound’s increased lipophilicity likely enhances membrane permeability compared to digoxigenin, similar to how thyroxine’s iodinated structure improves tissue uptake .
- Analytical Methods: Testing protocols for digoxigenin derivatives (e.g., solubility in methanol-chloroform and ethanol solutions) are applicable to this compound, as seen in 12β-hydroxydigitoxin characterization .
- Stability : Acetylation reduces hydroxyl-mediated degradation, a feature observed in other acetylated pharmaceuticals like acetylsalicylic acid.
Research Findings and Limitations
- Inferred Advantages : Prolonged half-life and resistance to hepatic metabolism due to acetyl groups.
- Challenges: Limited empirical data on toxicity or clinical efficacy; synthesis and purification may require specialized techniques, as seen in diphenylamine analog preparation .
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